molecular formula C16H15N3O2 B14306200 2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione CAS No. 112638-73-0

2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione

Cat. No.: B14306200
CAS No.: 112638-73-0
M. Wt: 281.31 g/mol
InChI Key: JSEWXWDERHIMDY-UHFFFAOYSA-N
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Description

2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione is a chemical compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of an imidazolidine ring fused with a phenyl and pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-2-(pyridin-2-yl)ethanamine with a suitable imidazolidine precursor in the presence of a catalyst. The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl or phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazolidine-4,5-dione derivatives with additional oxygen functionalities.

Scientific Research Applications

2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione is unique due to its specific combination of the imidazolidine ring with phenyl and pyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

112638-73-0

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

2-(2-phenyl-2-pyridin-2-ylethyl)imidazolidine-4,5-dione

InChI

InChI=1S/C16H15N3O2/c20-15-16(21)19-14(18-15)10-12(11-6-2-1-3-7-11)13-8-4-5-9-17-13/h1-9,12,14H,10H2,(H,18,20)(H,19,21)

InChI Key

JSEWXWDERHIMDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC2NC(=O)C(=O)N2)C3=CC=CC=N3

Origin of Product

United States

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